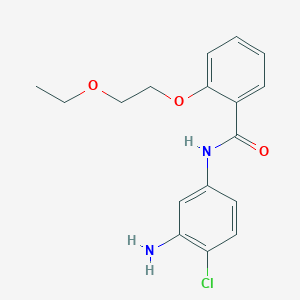

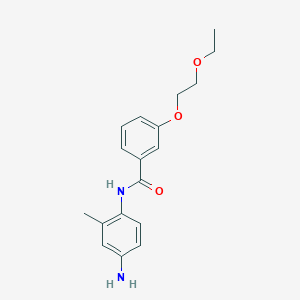

![molecular formula C24H27NO3 B1385227 2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040683-50-8](/img/structure/B1385227.png)

2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

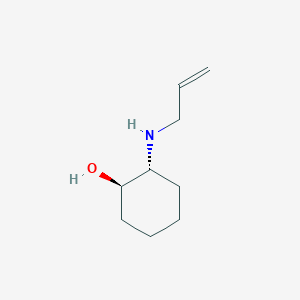

2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is a biochemical compound with the molecular formula C24H27NO3 and a molecular weight of 377.48 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline consists of a benzene ring attached to an isopropoxy group and a benzyl group that is further connected to a phenoxyethoxy group . The exact spatial arrangement of these groups would depend on the specific conditions under which the molecule is observed.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline, such as its melting point, boiling point, solubility, and stability, are not specified in the sources I found .Aplicaciones Científicas De Investigación

Synthesis and Chemical Structure Analysis

Synthesis of Benzoxazine Compounds : The synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, a compound structurally related to 2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline, was explored. This study focused on understanding the reaction paths of phenol, aniline, and formaldehyde, key components in benzoxazine synthesis (Zhang et al., 2015).

Intramolecular Cyclisation for Synthesis : Research on 2,4-diarylbutyric acids, which share a structural similarity with 2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline, revealed a method for intramolecular cyclisation. This process is vital for synthesizing phenolic benzo[c]phenanthridine alkaloids (Ishii et al., 1987).

Pharmaceutical and Biological Applications

- Antibacterial and Antifungal Activities : N-(2-hydroxy-5-chlorobenzyl)-anilines, which are chemically related to the compound , were found to exhibit significant antibacterial and antifungal properties (Reisner & Borick, 1955).

Advanced Material Applications

- Flame Retardant Properties : The study of DOPO-containing benzoxazine, a compound related to 2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline, highlighted its potential in creating flame retardant materials. This research delved into the curing of mixtures with benzoxazine of bisphenol A, demonstrating good flame retardant properties (Spontón et al., 2009).

Chemical Reactivity and Mechanism Studies

Study on Anilines : Research on the reactivity of anilines, which are structurally related to 2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline, provided insights into the regioselectivity of radical arylation reactions. This study showcased the potential of anilines as aryl radical acceptors, offering valuable insights into chemical reactivity and mechanisms (Jasch et al., 2012).

Electrochemical Cascade Reactions : A novel electrochemical-initiated tandem reaction of anilines, related to the compound , demonstrated the synthesis of unique isoindolinones. This research contributes to understanding electrochemical activation and subsequent chemical cascade reactions (Morlacci et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

N-[[3-(2-phenoxyethoxy)phenyl]methyl]-2-propan-2-yloxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO3/c1-19(2)28-24-14-7-6-13-23(24)25-18-20-9-8-12-22(17-20)27-16-15-26-21-10-4-3-5-11-21/h3-14,17,19,25H,15-16,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGZMMXNBROJRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

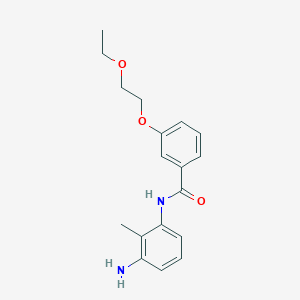

![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)

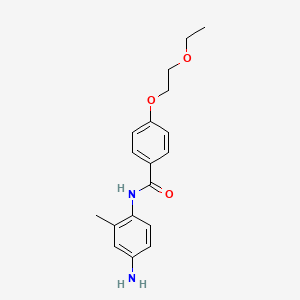

![3-{[4-(Diethylamino)benzyl]amino}propanohydrazide](/img/structure/B1385158.png)

![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)

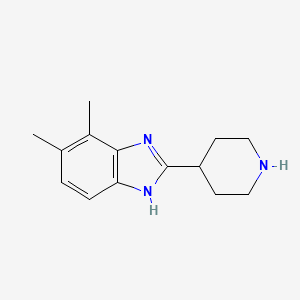

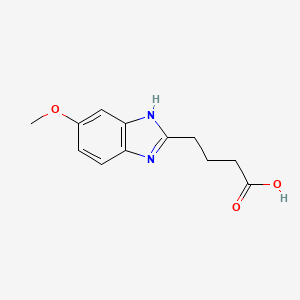

![[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385165.png)